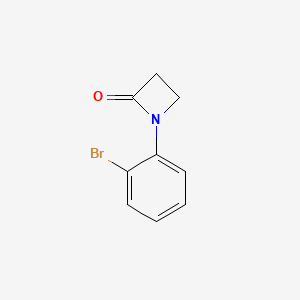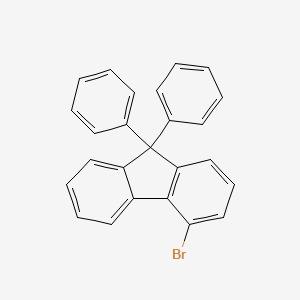
1-(2-溴苯基)氮杂环丁烷-2-酮
描述
1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of azetidines, such as 1-(2-Bromophenyl)azetidin-2-one, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .Molecular Structure Analysis
The InChI Code for 1-(2-Bromophenyl)azetidin-2-one is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that 1-(2-bromophenyl)azetidin-2-one is planar . Crystal structure studies show this effect exists in the solid as well .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)azetidin-2-one is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .科学研究应用
以下是“1-(2-溴苯基)氮杂环丁烷-2-酮”在科学研究应用方面的综合分析,重点介绍了各种独特的应用:
药理学
1-(2-溴苯基)氮杂环丁烷-2-酮衍生物已被发现具有免疫刺激和抗菌特性,以及抗氧化活性。 这些衍生物通过各种化学反应合成,在开发新药方面具有潜在应用 .
分子建模
该化合物用于 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等分子建模程序。 这些程序可以生成令人印象深刻的模拟可视化效果,对于理解分子相互作用和设计新药至关重要 .
化学合成
该化合物的平面构象和结构特性使其成为合成更复杂化学实体的宝贵中间体。 它的反应性可以在各种合成途径中利用,以创建具有所需性质的新化合物 .
分析化学
该化合物可用作 NMR、HPLC、LC-MS 和 UPLC 等分析技术中的标准品或参考品,以确保分析结果的准确性和可靠性 .
纳米技术
最后,在纳米技术中,该化合物可用于创建纳米级结构,这些结构可以在药物输送或纳米传感器创建等领域发挥作用。
每个领域都为 1-(2-溴苯基)氮杂环丁烷-2-酮的应用带来了独特的挑战和机遇,证明了其在科学研究各个领域的通用性和潜力。
Pharmaceuticals | Free Full-Text | Synthesis, Anticancer, Antimicrobial … 7661-23-6|1-(2-Bromophenyl)azetidin-2-one| Ambeed Conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl …
作用机制
Mode of Action
It’s known that the compound is planar in structure . This planarity could potentially influence its interaction with targets, but the exact mechanism remains to be elucidated.
Biochemical Pathways
It’s worth noting that azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment, under -20°c . This suggests that temperature and humidity could potentially affect the compound’s stability.
安全和危害
生化分析
Biochemical Properties
1-(2-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 1-(2-Bromophenyl)azetidin-2-one may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has shown potential as an inhibitor of certain proteases, which are enzymes that break down proteins . The inhibition of proteases can have various therapeutic implications, including the treatment of diseases where protease activity is dysregulated.
Cellular Effects
The effects of 1-(2-Bromophenyl)azetidin-2-one on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation . By modulating these pathways, 1-(2-Bromophenyl)azetidin-2-one can affect cell survival and growth, making it a potential candidate for cancer research. Furthermore, this compound has been shown to alter gene expression, leading to changes in the production of proteins that are essential for various cellular functions . Its impact on cellular metabolism includes the modulation of metabolic flux, which can affect the overall energy balance within cells.
Molecular Mechanism
At the molecular level, 1-(2-Bromophenyl)azetidin-2-one exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and proteins. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, thereby inhibiting or altering the enzyme’s activity . Additionally, 1-(2-Bromophenyl)azetidin-2-one can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Bromophenyl)azetidin-2-one have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Studies have shown that 1-(2-Bromophenyl)azetidin-2-one remains stable when stored at low temperatures, but its stability decreases at higher temperatures or in the presence of light . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Bromophenyl)azetidin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects while exerting its biochemical and cellular influences . At higher doses, 1-(2-Bromophenyl)azetidin-2-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1-(2-Bromophenyl)azetidin-2-one is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The involvement of 1-(2-Bromophenyl)azetidin-2-one in these pathways can influence the metabolic flux and levels of various metabolites within the body.
Transport and Distribution
The transport and distribution of 1-(2-Bromophenyl)azetidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . The interaction with transporters and binding proteins can affect the localization and concentration of 1-(2-Bromophenyl)azetidin-2-one within different cellular compartments.
Subcellular Localization
The subcellular localization of 1-(2-Bromophenyl)azetidin-2-one is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The localization of 1-(2-Bromophenyl)azetidin-2-one is also affected by post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments .
属性
IUPAC Name |
1-(2-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIFUOAROBBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824381 | |
| Record name | 1-(2-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-23-6 | |
| Record name | 1-(2-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between 1-(2-Bromophenyl)azetidin-2-one and 1-(2-Bromophenyl)pyrrolidin-2-one?
A1: The primary structural difference lies in the size of the lactam ring. 1-(2-Bromophenyl)azetidin-2-one possesses a four-membered β-lactam ring, while 1-(2-Bromophenyl)pyrrolidin-2-one contains a five-membered γ-lactam ring. This difference in ring size significantly impacts their three-dimensional structures. UV spectroscopic data and crystallographic studies demonstrate that 1-(2-Bromophenyl)azetidin-2-one exists in a planar conformation, meaning the phenyl and β-lactam rings lie within the same plane []. In contrast, 1-(2-Bromophenyl)pyrrolidin-2-one adopts a non-planar conformation in both solution and solid states, with a 72° dihedral angle between the phenyl and γ-lactam rings []. This difference in planarity can potentially influence their chemical reactivity and interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
